molecular formula C23H21N5 B612158 3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200126-26-6

3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile

Cat. No. B612158
M. Wt: 367.45
InChI Key: PPYHOOZGDDPLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” is an organic compound with a molecular formula of C23H21N5 . It has an average mass of 367.446 Da and a monoisotopic mass of 367.179688 Da . The compound belongs to the class of organic compounds known as phenylpiperidines .


Synthesis Analysis

The synthesis of this compound and similar structures has been discussed in various studies. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound, showing the potential for biological applications. Also, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies within the system .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The compound is soluble in DMSO but not soluble in water. The exact mass of the compound is 367.1797. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Scientific Research Applications

  • Synthesis and Biological Activity : This compound is synthesized and characterized in various studies for its biological activities. For instance, Farid M Sroor (2019) discusses the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, which includes derivatives similar in structure to the compound , showing the potential for biological applications (Sroor, 2019).

  • Crystal Structure and Molecular Docking Studies : Studies such as those by M. Venkateshan et al. (2019) involve crystal structure determination and molecular docking studies of pyridine derivatives. These studies are crucial in understanding the interaction of such compounds with biological targets (Venkateshan et al., 2019).

  • Antimicrobial and Anticancer Properties : Research by A. Abdelwahab and Salma Ashraf Hassan Fekry (2022) on similar compounds indicates potential antimicrobial and anticancer properties. The study synthesizes new chromene compounds and evaluates their pharmacological activities (Abdelwahab & Fekry, 2022).

  • Spectroscopic Properties and Quantum Mechanical Study : P. Devi et al. (2020) investigate the spectroscopic properties of a compound structurally similar to the one , which can provide insights into its chemical behavior and potential applications in material science (Devi et al., 2020).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : S. A. Al-Issa (2012) reports on the synthesis of a series of pyridine and fused pyridine derivatives, which may include compounds similar to the one . This work contributes to the understanding of the synthetic routes and potential applications of such compounds (Al-Issa, 2012).

Safety And Hazards

The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHOOZGDDPLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Piperidin-1-ylmethyl)phenyl)-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.